(5Z)-5-(2,5-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
“(5Z)-5-(2,5-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine-derived thiazolidinone compound characterized by a Z-configuration benzylidene substituent at position 5 and a furan-2-ylmethyl group at position 2. Its molecular formula is C₂₂H₂₀N₂O₄S₂, with an average molecular mass of 440.53 g/mol and a monoisotopic mass of 440.0866 g/mol . The compound features a planar thiazolidinone core stabilized by intramolecular hydrogen bonding (e.g., C–H⋯S interactions) and π-π stacking, as observed in structurally analogous rhodanine derivatives .
Properties
Molecular Formula |
C17H15NO4S2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15NO4S2/c1-20-12-5-6-14(21-2)11(8-12)9-15-16(19)18(17(23)24-15)10-13-4-3-7-22-13/h3-9H,10H2,1-2H3/b15-9- |
InChI Key |
TZZKIRMXMQSYQS-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
-
Knoevenagel Condensation
- React 2,5-dimethoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base (e.g., piperidine) to form the Schiff base.
- Cyclize the Schiff base with thioglycolic acid or its derivatives to yield the thiazolidinone ring.
-
Industrial Production
- While not commonly produced industrially, research laboratories synthesize this compound using the methods mentioned above.
Chemical Reactions Analysis
Reactions:
Oxidation: The thiazolidinone ring can undergo oxidation at the sulfur atom.
Reduction: Reduction of the imine double bond in the Schiff base.
Substitution: Substitution reactions at the benzylidene carbon or the furan ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl).
Major Products:
- Oxidation: Sulfone derivatives.
- Reduction: The reduced Schiff base.
- Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential antitumor, antimicrobial, and anti-inflammatory properties.
Biological Studies: Used as a probe to study thiazolidinone-based compounds’ effects on cellular processes.
Industry: Limited applications due to its complex synthesis.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors due to its structural resemblance to natural products.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-donating vs. electron-withdrawing groups : Methoxy and hydroxy substituents (e.g., 2,5-dimethoxy or 2-hydroxybenzylidene) improve π-stacking and hydrogen-bonding interactions, enhancing antimicrobial activity . Fluorine substituents (e.g., 3-fluorobenzylidene) increase electrophilicity, correlating with anticancer potency .
Crystallographic and Solvation Differences
Key Observations :
- Solvation: Methanol solvates in hydroxy-substituted analogs stabilize crystal lattices via O–H⋯O/S interactions, whereas the absence of solvation in the target compound suggests stronger intrinsic intermolecular forces (e.g., C–H⋯O) .
- Dihedral angles: Larger angles (~80°) between the thiazolidinone core and benzylidene substituent correlate with reduced conjugation but improved steric accommodation of bulky groups (e.g., 2,5-dimethoxy) .
Research Findings and Implications
- Crystallographic software : Structures of analogs were resolved using SHELX and visualized via ORTEP-3 , confirming Z-configuration and planar geometry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
